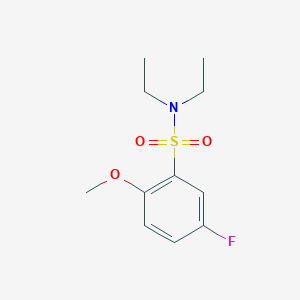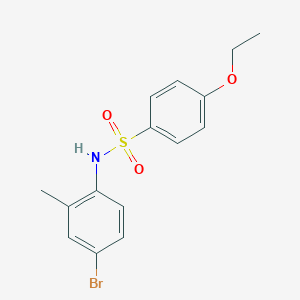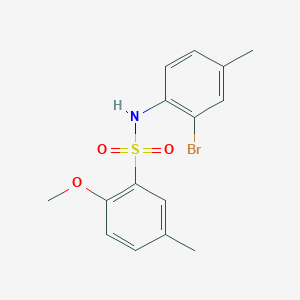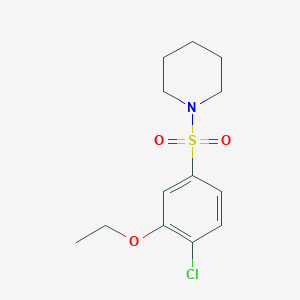![molecular formula C20H23ClN2O3S B288671 N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B288671.png)
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide, also known as Sunitinib, is a small molecule inhibitor that is used in the treatment of various types of cancer. Sunitinib is a multi-targeted tyrosine kinase inhibitor that blocks the activity of several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT).
Mecanismo De Acción
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide works by inhibiting the activity of several receptor tyrosine kinases, including VEGFR, PDGFR, and c-KIT. These receptors are involved in the growth and proliferation of cancer cells. By blocking their activity, N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide has several biochemical and physiological effects on the body. It can cause a decrease in blood vessel formation, which can lead to a reduction in tumor growth. It can also cause a decrease in the production of several growth factors, which can further inhibit tumor growth. N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide can also cause an increase in apoptosis, or programmed cell death, which can lead to the death of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has also been extensively studied in preclinical and clinical trials, which means that there is a lot of data available on its properties and effects. However, there are also some limitations to using N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide in lab experiments. It can be expensive to purchase, and its effects can be difficult to quantify in some cases.
Direcciones Futuras
There are several future directions for research on N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide. One direction is to investigate its effects on other types of cancer, such as breast cancer or lung cancer. Another direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, researchers could investigate the mechanisms of resistance to N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide and develop strategies to overcome this resistance. Finally, researchers could investigate the long-term effects of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide treatment on patients, including the potential for the development of secondary cancers or other adverse effects.
Métodos De Síntesis
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide is synthesized through a multi-step process that involves the reaction of several different chemical compounds. The synthesis process starts with the reaction of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with 2-aminoethanol to form N-(2-hydroxyethyl)-5-methoxy-2,4-dimethylbenzenesulfonamide. This intermediate is then reacted with 7-chloro-2-methyl-1H-indole-3-carboxylic acid to form the final product, N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide has been extensively studied in preclinical and clinical trials for its anticancer properties. It has been shown to be effective in the treatment of various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide works by inhibiting the activity of several receptor tyrosine kinases, which are involved in the growth and proliferation of cancer cells.
Propiedades
Nombre del producto |
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C20H23ClN2O3S |
Peso molecular |
406.9 g/mol |
Nombre IUPAC |
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C20H23ClN2O3S/c1-12-10-13(2)19(11-18(12)26-4)27(24,25)22-9-8-15-14(3)23-20-16(15)6-5-7-17(20)21/h5-7,10-11,22-23H,8-9H2,1-4H3 |
Clave InChI |
SFQYEJIBYWASHN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCCC2=C(NC3=C2C=CC=C3Cl)C)C |
SMILES canónico |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCCC2=C(NC3=C2C=CC=C3Cl)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{4-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B288599.png)







![5-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288640.png)


![6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B288647.png)
